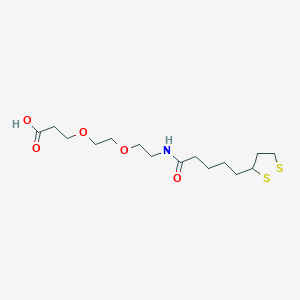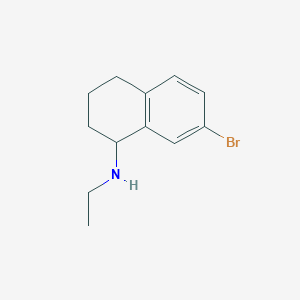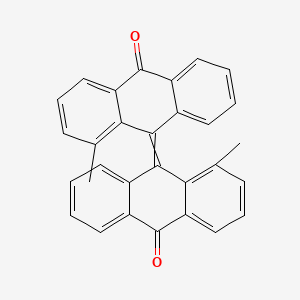
4,4'-Dimethylbianthrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethylbianthrone is an organic compound with the molecular formula C30H20O2 and a molecular weight of 412.48 g/mol . It is a quinone derivative known for its unique chemical properties and applications in various scientific fields . The compound is characterized by its two anthrone units connected through a central carbon-carbon bond, each substituted with a methyl group at the 4-position .
Méthodes De Préparation
The synthesis of 4,4’-Dimethylbianthrone typically involves the oxidative coupling of 4-methylanthrone. This reaction is carried out under controlled conditions using oxidizing agents such as potassium dichromate or manganese dioxide in the presence of an acid catalyst . The reaction proceeds through the formation of a radical intermediate, which then dimerizes to form the final product. Industrial production methods may involve similar oxidative coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,4’-Dimethylbianthrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction of 4,4’-Dimethylbianthrone can yield hydroquinone derivatives.
Substitution: The methyl groups on the anthrone units can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces hydroquinones .
Applications De Recherche Scientifique
4,4’-Dimethylbianthrone has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4’-Dimethylbianthrone exerts its effects involves its interaction with nucleophiles to form stable monolayers. This process is crucial in applications such as surface science and material studies . The molecular targets and pathways involved include the formation of intermolecular hydrogen bonds and π-π interactions, which stabilize the monolayers on various substrates .
Comparaison Avec Des Composés Similaires
4,4’-Dimethylbianthrone can be compared with other similar compounds such as:
Anthrone: Lacks the methyl substitution and has different reactivity and applications.
4-Methylanthrone: A precursor in the synthesis of 4,4’-Dimethylbianthrone.
Bianthrone: Similar structure but without the methyl groups, leading to different chemical properties and uses.
The uniqueness of 4,4’-Dimethylbianthrone lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for specialized applications in scientific research .
Propriétés
IUPAC Name |
4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O2/c1-17-9-7-15-23-25(17)27(19-11-3-5-13-21(19)29(23)31)28-20-12-4-6-14-22(20)30(32)24-16-8-10-18(2)26(24)28/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJAAPULINRLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
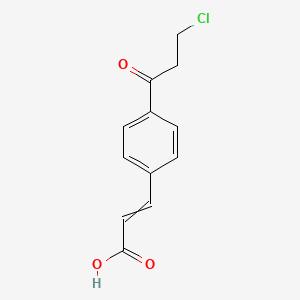
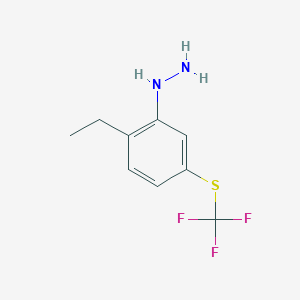
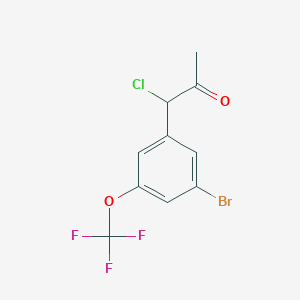
![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
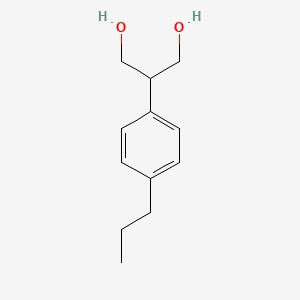

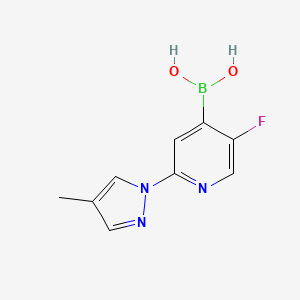
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)

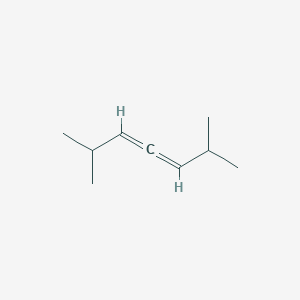
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)

